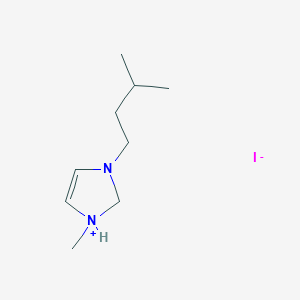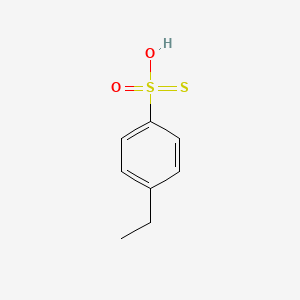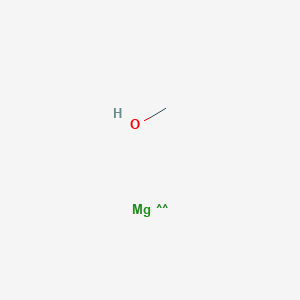
4,4',4'',4'''-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is a complex organic compound characterized by its anthracene core linked to phenylene and azanetriyl groups, each terminating in a benzaldehyde moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde typically involves a multi-step organic synthesis route. The process begins with the preparation of anthracene-9,10-diylbis(4,1-phenylene) as the core structure. This intermediate is then reacted with azanetriyl groups under controlled conditions to form the bis(azanetriyl) derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzaldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, aiding in imaging and tracking of biological molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various substrates, altering their fluorescence and enabling their detection and analysis. The pathways involved include energy transfer processes and electron transfer mechanisms, which are crucial for its function as a fluorescent probe .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-((Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid): Similar in structure but with ethyne linkages instead of azanetriyl groups.
4,4’-(Anthracene-9,10-diyl)dibenzoic acid: Lacks the azanetriyl groups and benzaldehyde moieties, making it less complex
Uniqueness
4,4’,4’‘,4’‘’-((Anthracene-9,10-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde is unique due to its combination of anthracene, phenylene, azanetriyl, and benzaldehyde groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise detection and analysis of molecular interactions .
Propriétés
Formule moléculaire |
C54H36N2O4 |
|---|---|
Poids moléculaire |
776.9 g/mol |
Nom IUPAC |
4-(4-formyl-N-[4-[10-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]anilino)benzaldehyde |
InChI |
InChI=1S/C54H36N2O4/c57-33-37-9-21-43(22-10-37)55(44-23-11-38(34-58)12-24-44)47-29-17-41(18-30-47)53-49-5-1-2-6-50(49)54(52-8-4-3-7-51(52)53)42-19-31-48(32-20-42)56(45-25-13-39(35-59)14-26-45)46-27-15-40(36-60)16-28-46/h1-36H |
Clé InChI |
SFFIQXXUDLMGCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
